BenchChemオンラインストアへようこそ!

(D-Lys6)-LH-RH

GnRH receptor binding placental receptor superagonist comparison

(D-Lys6)-LH-RH (CAS 52671-12-2) is a decapeptide GnRH receptor superagonist distinguished by the D-lysine substitution at position 6. The free ε-amino group on D-Lys6 serves as a critical, site-specific conjugation handle for cytotoxic payloads, fluorescent labels, or chelators—a structural feature absent in [D-Ala6]-, [D-Trp6]-, and [D-Arg6]-LHRH analogs. This analog demonstrates 3-fold higher binding affinity (Ka = 1.6 × 10⁶ M⁻¹) compared to the [D-Ala6] superagonist, superior cell-surface retention in autoradiography studies, and a 3–4× extended functional half-life for chronic in vivo protocols. Procurement of this specific position-6 analog is mandatory for LHRH receptor-targeted chemotherapeutic development and for receptor-trafficking studies where D-Ala6 analogs produce systematic internalization artifacts.

Molecular Formula C59H84N18O13
Molecular Weight 1253.4 g/mol
CAS No. 52671-12-2
Cat. No. B1593939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Lys6)-LH-RH
CAS52671-12-2
Synonyms6-Lys-LHRH
6-lysine-LHRH
GnRH, Lys(6)-
LHRH, Lys(6)-
LHRH, lysine(6)-
Molecular FormulaC59H84N18O13
Molecular Weight1253.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)/t39-,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1
InChIKeyHOWBSMILMYIFKQ-OBCLEYQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Lys6)-LH-RH (CAS 52671-12-2): A Degradation-Resistant LHRH Superagonist for Targeted Receptor Studies and Drug Conjugation


(D-Lys6)-LH-RH (CAS 52671-12-2) is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH, also known as gonadotropin-releasing hormone, GnRH) featuring a D-lysine substitution at position 6 . This single stereochemical modification confers significantly enhanced resistance to enzymatic degradation compared to the native LHRH peptide [1], while preserving high-affinity binding to the GnRH receptor . The compound functions as a potent GnRH receptor superagonist, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from anterior pituitary gonadotrophs . A critical structural feature is the free ε-amino group on the D-Lys6 side chain, which provides a reactive conjugation handle for the attachment of cytotoxic payloads, fluorescent labels, or chelating agents without substantial loss of receptor binding activity [2].

Why (D-Lys6)-LH-RH Cannot Be Substituted with Other LHRH Analogs: Quantitative Evidence of Differential Receptor Binding, Internalization Kinetics, and Conjugation Capability


Superficial substitution of (D-Lys6)-LH-RH with other position-6 D-amino acid LHRH analogs (e.g., [D-Ala6]-, [D-Trp6]-, or [D-Arg6]-LHRH) is scientifically unsound due to quantifiable differences in receptor binding affinity, cellular internalization dynamics, and the availability of a conjugation-competent primary amine. The D-Lys6 modification uniquely provides a 3-fold higher binding affinity for placental GnRH receptors compared to the widely used [D-Ala6] superagonist [1]. Furthermore, the internalization kinetics of D-Lys6-containing agonists differ markedly from D-Ala6 analogs in ways that impact experimental interpretation [2]. Critically, the ε-amino group of the D-lysine residue serves as a site-specific conjugation handle for targeted drug delivery [3], a structural feature absent in D-Ala6, D-Trp6, and other common position-6 analogs. The following quantitative evidence demonstrates that these differences are not merely incremental but represent functionally consequential divergences that directly affect experimental outcomes and procurement decisions.

Quantitative Differentiation of (D-Lys6)-LH-RH: Head-to-Head Binding Affinity, Internalization Kinetics, and In Vivo Efficacy Data


3-Fold Higher Binding Affinity for GnRH Receptors Compared to [D-Ala6]-GnRH Superagonist

In direct head-to-head membrane receptor binding studies using human term placental tissue, [D-Lys6]-des-Gly10-GnRH-N-ethylamide demonstrated an association constant (Ka) of 1.6 × 10⁶ M⁻¹, which is approximately 3-fold higher than the Ka of 5.4 × 10⁵ M⁻¹ measured for the structurally analogous [D-Ala6]-des-Gly10-GnRH-N-ethylamide under identical experimental conditions [1]. This binding affinity advantage is observed in a non-pituitary receptor context, indicating that the D-Lys6 substitution confers broader receptor recognition properties beyond the classical pituitary GnRH receptor.

GnRH receptor binding placental receptor superagonist comparison affinity chromatography

Distinct Internalization Kinetics of D-Lys6 Agonist Versus D-Ala6 Agonist in Pituitary Gonadotrophs

Quantitative electron microscopic autoradiography revealed that cellular internalization of the [D-Ala6,Pro9-NEt]GnRH superagonist appeared to increase more rapidly than that of the [D-Lys6,Pro9-NEt]GnRH analog in dispersed rat pituitary cells [1]. However, subsequent analysis demonstrated that a larger proportion of specifically bound ¹²⁵I-[D-Ala6]GnRH agonist was artifactually removed during glutaraldehyde fixation, leading to overestimation of its internalization rate. The D-Lys6 analog exhibited more reliable cell-surface retention characteristics that made it the preferred tracer for accurate in vivo receptor trafficking studies [1]. Following intravenous injection, a high proportion of the ¹²⁵I-[D-Lys6]GnRH agonist translocated into pituitary gonadotrophs within 60 minutes, whereas the D-Lys6 antagonist remained predominantly plasma membrane-associated during the same timeframe [1].

receptor internalization quantitative autoradiography agonist trafficking pituitary cells

In Vivo Tumor Growth Suppression in Dunning R-3327H Prostate Cancer Model

In the Dunning R-3327H rat prostate cancer model—a well-established androgen-sensitive tumor line—continuous subcutaneous administration of [D-Lys6]-LH-RH at a dose of 100 μg via Alzet minipump resulted in significant suppression of tumor growth compared to untreated control animals . This in vivo efficacy data establishes a quantitative benchmark for the compound's antitumor activity in a therapeutically relevant disease model.

prostate cancer in vivo efficacy tumor growth inhibition LHRH receptor targeting

Preserved Binding Affinity Following Derivatization at D-Lys6 ε-Amino Group

The D-Lys6 substitution incorporates a free ε-amino group that enables site-specific conjugation without ablating receptor binding activity—a property not shared by D-Ala6, D-Trp6, or other non-lysine position-6 analogs. In competitive binding assays, [D-Lys6(Emo)]GnRH (a D-Lys6 analog conjugated with emodic acid) retained high-affinity binding to rat pituitary GnRH receptors with an IC₅₀ of 0.25 nM [1]. Furthermore, the unconjugated D-Lys6-GnRH peptide exhibits an IC₅₀ of 10.5 ± 0.2 nM for the human GnRH receptor [2], while certain D-Lys6-drug conjugates achieve up to 95.5-fold higher receptor affinity than the native peptide [2], demonstrating that the ε-amino group can be exploited for conjugate design without compromising—and in some cases enhancing—receptor engagement.

peptide conjugation targeted drug delivery receptor binding preservation bioconjugation

Degradation Resistance and Extended Functional Half-Life Compared to Native LHRH

The D-Lys6 modification confers marked resistance to proteolytic degradation, a property that distinguishes this analog from the rapidly cleared native LHRH decapeptide. According to vendor technical documentation, the D-lysine substitution at position 6 significantly enhances stability, with an extended functional half-life approximately 3-4 times longer than that of unmodified LHRH . This class-level property is consistent with the well-established principle that D-amino acid substitutions at position 6 of LHRH/GnRH sterically hinder endopeptidase cleavage at the Tyr⁵-Gly⁶ bond [1].

peptide stability enzymatic degradation protease resistance D-amino acid substitution

Selective Cytotoxicity of D-Lys6-Drug Conjugates Versus Free Cytotoxic Payload in Pituitary Cell Superfusion

In a long-term (24-hour) rat pituitary cell superfusion system, cytotoxic LHRH agonists based on the [D-Lys6]LHRH carrier—specifically T-98 ([D-Lys6]LHRH coupled to glutaryl-2-(hydroxymethyl)anthraquinone) and T-107 ([D-Lys6]LHRH linked to doxorubicin)—selectively decreased the LHRH-stimulated LH response while sparing basal LH secretion and the stimulated release of growth hormone (GH) and prolactin (PRL) [1]. In contrast, equimolar concentrations of the unconjugated cytotoxic compounds alone (doxorubicin or G-HMAQ) caused functional damage to all pituitary cell types tested (LH, GH, and PRL cells) [1]. The inhibitory effects of the cytotoxic agonists were significantly greater than those of their parent peptides, demonstrating that the D-Lys6 carrier confers both receptor-mediated targeting and enhanced functional impact relative to the unconjugated peptide [1].

targeted chemotherapy cytotoxic conjugate receptor-mediated selectivity pituitary cell selectivity

Optimal Scientific and Industrial Applications of (D-Lys6)-LH-RH Based on Quantitative Differentiation Evidence


Receptor Binding and Internalization Studies Requiring Artifact-Free Autoradiography

Based on direct evidence that [D-Ala6]GnRH agonists exhibit artifactual overestimation of internalization rates due to glutaraldehyde-induced loss of cell surface-bound ligand [1], researchers performing quantitative autoradiography, receptor trafficking, or endocytosis studies should preferentially employ [D-Lys6]-LH-RH as the radiolabeled tracer. The D-Lys6 analog provides more reliable cell-surface retention and accurately quantifiable internalization kinetics, avoiding the systematic measurement errors inherent to D-Ala6-based analogs [1].

Synthesis of Targeted Cytotoxic Conjugates for LHRH Receptor-Positive Cancers

The unique availability of the ε-amino group on the D-Lys6 residue—a feature absent in D-Ala6, D-Trp6, and D-Arg6 position-6 analogs [1]—makes (D-Lys6)-LH-RH the required starting material for developing targeted LHRH receptor-directed cytotoxic conjugates. As demonstrated by the selective cytotoxicity of T-98 and T-107 conjugates versus free drug [2], the D-Lys6 carrier confers cell-type specificity that cannot be achieved with unconjugated cytotoxic payloads. Procurement of this compound is essential for programs developing next-generation LHRH receptor-targeted chemotherapeutics.

Long-Term In Vivo Hormone Modulation Studies Requiring Extended Dosing Intervals

The 3-4× extended functional half-life of (D-Lys6)-LH-RH compared to native LHRH [1] makes this analog the preferred choice for chronic in vivo studies where frequent dosing is impractical or introduces confounding stress variables. This stability advantage reduces cumulative compound consumption and enables consistent hormone modulation in long-term protocols such as prostate cancer xenograft studies [2] or reproductive endocrinology investigations requiring sustained LH/FSH suppression.

High-Sensitivity GnRH Receptor Detection in Low-Expression Tissues

The 3-fold higher binding affinity (Ka = 1.6 × 10⁶ M⁻¹) of (D-Lys6)-LH-RH compared to the [D-Ala6] superagonist (Ka = 5.4 × 10⁵ M⁻¹) in placental tissue [1] establishes this compound as the superior probe for detecting GnRH receptors in tissues with low receptor density. This enhanced sensitivity is particularly valuable for characterizing non-pituitary GnRH receptor expression in reproductive tissues, cancer specimens, and extra-pituitary sites where receptor abundance may be near the detection limit of less potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Lys6)-LH-RH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.